N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine
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Overview
Description
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine is a synthetic compound with a molecular formula of C20H25NO6 and a molecular weight of 375.416 Da . This compound is derived from chromen-2-one (coumarin) and leucine, an essential amino acid. The chromen-2-one structure is known for its diverse biological activities, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine involves the esterification of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid with L-leucine. The reaction typically employs N,N’-carbonyldiimidazole as a coupling agent to activate the carboxylic acid group . The reaction is carried out under mild conditions to prevent the decomposition of the chromen-2-one moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form dihydro derivatives.
Substitution: The acyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acyl group.
Major Products
Oxidation: Quinone derivatives of the chromen-2-one moiety.
Reduction: Dihydro derivatives of the chromen-2-one structure.
Substitution: Various substituted acyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine involves its interaction with various molecular targets. The chromen-2-one moiety is known to inhibit enzymes such as bacterial DNA gyrase, which is crucial for DNA replication . This inhibition can lead to the antimicrobial activity observed in some studies. Additionally, the compound may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
- 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
- 2-oxo-4-propyl-2H-chromen-7-yl acetate
Uniqueness
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine is unique due to its combination of the chromen-2-one moiety with an amino acid, L-leucine. This structure imparts both the biological activities of chromen-2-one and the biochemical properties of leucine, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-4-5-13-9-19(23)27-17-10-14(6-7-15(13)17)26-11-18(22)21-16(20(24)25)8-12(2)3/h6-7,9-10,12,16H,4-5,8,11H2,1-3H3,(H,21,22)(H,24,25)/t16-/m0/s1 |
InChI Key |
VRYXPHQYBKGICT-INIZCTEOSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
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